4-Hydroxy-N,N-diethyltryptamine-d4 (4-HO-DET-d4): A Technical Guide to Chemical Properties, Pharmacology, and Analytical Methodologies
4-Hydroxy-N,N-diethyltryptamine-d4 (4-HO-DET-d4): A Technical Guide to Chemical Properties, Pharmacology, and Analytical Methodologies
Executive Summary
The rapid proliferation of synthetic tryptamines has necessitated the development of highly robust, self-validating analytical frameworks for forensic toxicology and pharmacokinetic research. 4-Hydroxy-N,N-diethyltryptamine-d4 (4-HO-DET-d4) serves as an indispensable Isotopically Labeled Internal Standard (ILIS). By mirroring the exact physicochemical behavior of its unlabeled counterpart, 4-HO-DET, while providing a distinct mass spectrometric signature, 4-HO-DET-d4 enables absolute quantification in complex biological matrices via Isotope Dilution Mass Spectrometry (IDMS). This guide details the core chemical properties, receptor mechanics, and a field-proven, step-by-step analytical workflow for utilizing this compound.
Chemical and Physical Properties
Understanding the structural nuances between the analyte and its deuterated standard is the foundation of precise mass spectrometry. The incorporation of four deuterium atoms provides a +4 Da mass shift, which is a deliberate design choice. This shift ensures that the M+4 isotopic peak of the endogenous 4-HO-DET (arising from natural 13 C, 2 H, 15 N, and 18 O abundance) does not interfere with the internal standard's signal, eliminating cross-talk and ensuring a pristine calibration curve.
Table 1: Comparative Chemical Properties of 4-HO-DET and 4-HO-DET-d4
| Property | 4-HO-DET (Analyte) | 4-HO-DET-d4 (Internal Standard) |
| CAS Number | [1] | [2] |
| Synonyms | CZ-74, Ethocin | CZ-74-d4 |
| Molecular Formula | C 14 H 20 N 2 O | C 14 H 16 D 4 N 2 O |
| Molecular Weight | 232.32 g/mol [1] | 236.35 g/mol [2] |
| Monoisotopic Mass | 232.157 Da | 236.182 Da |
| pKa (Predicted) | 9.83 ± 0.40[1] | ~9.83 |
| Physical State | Crystalline Solid[1] | Crystalline Solid |
Pharmacological Profile and Receptor Mechanics
The analytical relevance of 4-HO-DET-d4 is entirely predicated on the pharmacology of its parent compound. 4-HO-DET is a synthetic indole alkaloid and a structural homolog of psilocin (4-HO-DMT)[3]. It functions primarily as a partial agonist at the , triggering Gq-coupled signaling cascades that lead to its characteristic neuromodulatory effects[3].
In vivo, 4-HO-DET is frequently encountered as the active metabolite of the prodrug ethocybin (4-PO-DET). Upon ingestion, ethocybin undergoes rapid enzymatic dephosphorylation by alkaline phosphatases in the body to yield the active 4-HO-DET[4]. Recent structure-activity relationship (SAR) studies utilizing the murine paradigm confirm that 4-HO-DET possesses equivalent molar potency to psilocin, underscoring its relevance in forensic and neuropharmacological research[5].
Caption: Metabolic conversion of ethocybin to 4-HO-DET and subsequent 5-HT2A receptor signaling pathway.
Analytical Utility: The Role of 4-HO-DET-d4 in LC-MS/MS
When quantifying trace levels of designer tryptamines in complex biological matrices (e.g., whole blood, urine), analysts face significant challenges such as variable extraction recoveries and matrix-induced ionization suppression[6].
By utilizing 4-HO-DET-d4, the workflow becomes a self-validating system . Because the deuterated standard shares identical lipophilicity and pKa with the target analyte, it co-elutes perfectly during reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC)[7]. Consequently, any signal suppression occurring in the Electrospray Ionization (ESI) source affects both the analyte and the internal standard equally. The ratio of their peak areas remains constant, inherently validating the quantitative accuracy of every individual sample run regardless of matrix complexity.
Self-Validating Experimental Protocol: Extraction and Quantification
The following protocol details a highly rigorous methodology for isolating and quantifying 4-HO-DET from biological matrices using Solid-Phase Extraction (SPE) and LC-MS/MS.
Caption: Quantitative LC-MS/MS workflow utilizing 4-HO-DET-d4 as an internal standard for sample analysis.
Step 1: Sample Preparation and ILIS Spiking
-
Aliquot 1.0 mL of the biological sample (urine or whole blood) into a clean microcentrifuge tube.
-
Critical Step: Immediately spike the sample with 20 µL of a 100 ng/mL 4-HO-DET-d4 working solution.
-
Causality: Spiking prior to any manipulation ensures the internal standard undergoes the exact same volumetric losses and degradation as the endogenous analyte.
-
-
For urine analysis, add β-glucuronidase and incubate at 55°C for 2 hours (pH 4.5–5.0) to hydrolyze phase II glucuronide metabolites[8].
Step 2: Mixed-Mode Solid-Phase Extraction (SPE)
-
Acidify the sample to pH ~2 using 9% HCl[8].
-
Causality: Tryptamines possess a basic amine group (pKa ~9.8). At pH 2, the amine is fully protonated, allowing strong ionic binding to the cation-exchange resin.
-
-
Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 6 mL Methanol, followed by 3 mL Milli-Q water[8].
-
Load the acidified sample onto the cartridge.
-
Wash with 2 mL 0.1 N HCl, followed by 2 mL 100% Methanol.
-
Causality: The aggressive methanol wash removes neutral lipids and acidic interferences without eluting the target analytes, which remain locked to the sorbent via cation exchange.
-
-
Elute the analytes using 2 mL of 5% Ammonium Hydroxide (NH 4 OH) in Methanol. The basic pH neutralizes the amine, breaking the ionic interaction and releasing the tryptamines.
Step 3: UHPLC Separation
-
Evaporate the eluate under a gentle nitrogen stream and reconstitute in 80 µL of Water:Methanol (90:10)[8].
-
Inject 5 µL onto a T3 or C18 UHPLC column (e.g., 100mm × 2.1mm, 1.8 µm)[7].
-
Utilize a gradient mobile phase consisting of 20 mM Ammonium Acetate with 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[7].
-
Causality: The ammonium acetate buffer ensures sharp peak shapes for basic amines, while formic acid promotes protonation for positive electrospray ionization (ESI+).
-
Step 4: ESI-MS/MS Detection and Validation
-
Operate the tandem mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific transitions:
-
4-HO-DET: m/z 233.2 → 160.1 (Quantifier)
-
4-HO-DET-d4: m/z 237.2 → 160.1 (Quantifier)
-
-
Calculate the concentration of 4-HO-DET by plotting the peak area ratio (Analyte / ILIS) against a predefined calibration curve. The extraction recovery should be monitored; however, the IDMS ratio inherently corrects for any matrix effects or extraction inefficiencies[6].
References
-
[2] Pharmaffiliates. 4-Hydroxy-N,N-diethyltryptamine-d4 (CAS: 1794789-72-2). Available at:[Link]
-
[7] Malaca, S., et al. Toxicology and Analysis of Psychoactive Tryptamines. ResearchGate. Available at:[Link]
-
[9] Tittarelli, R., et al. Recreational Use, Analysis and Toxicity of Tryptamines. National Center for Biotechnology Information (PMC). Available at:[Link]
-
[6] Schüller, M., et al. Determination of tryptamine analogs in whole blood by 96-well electromembrane extraction and UHPLC-MS/MS. ResearchGate. Available at:[Link]
-
[8] EuSeMe. WP2 - Qualitative and quantitative analysis of new psychoactive substances (NPS) in Europe. Available at: [Link]
-
[5] Klein, A. K., et al. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at:[Link]
Sources
- 1. 4-HO-DET | 22204-89-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Ethocybin - wikidoc [wikidoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. euseme.eu [euseme.eu]
- 9. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
